molecular formula C16H12ClN3O2 B5572679 N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B5572679
M. Wt: 313.74 g/mol
InChI Key: PLHHDSZTZXIBKN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 2-(2-chlorophenyl)acetamide: The 2-chlorobenzoyl chloride is then reacted with ammonium acetate to form 2-(2-chlorophenyl)acetamide.

    Cyclization to form quinazolinone: The 2-(2-chlorophenyl)acetamide undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to yield 4-oxo-3(4H)-quinazolinyl derivative.

    Final coupling reaction: The 4-oxo-3(4H)-quinazolinyl derivative is then coupled with chloroacetic acid in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Amino or thioquinazolinone derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in inflammation, pain, and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: is similar to other quinazolinone derivatives such as:

Uniqueness

    This compound: stands out due to the presence of the chloro group, which enhances its binding affinity to certain enzymes and increases its potency as an inhibitor. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHHDSZTZXIBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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